molecular formula C8H13NOS2 B14386856 2-(Methylsulfanyl)-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one CAS No. 87904-86-7

2-(Methylsulfanyl)-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one

Katalognummer: B14386856
CAS-Nummer: 87904-86-7
Molekulargewicht: 203.3 g/mol
InChI-Schlüssel: ZLXLBCVSNULVNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methylsulfanyl)-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiol with an isocyanate, followed by cyclization to form the thiazinone ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methylsulfanyl)-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted thiazinone derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Methylsulfanyl)-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(Methylsulfanyl)-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfur and nitrogen atoms in the thiazinone ring play a crucial role in these interactions, facilitating binding through hydrogen bonding or coordination with metal ions.

Vergleich Mit ähnlichen Verbindungen

2-(Methylsulfanyl)-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one can be compared with other thiazinone derivatives and sulfur-containing heterocycles. Similar compounds include:

    2-(Methylsulfanyl)-4-(ethyl)-2H-1,4-thiazin-3(4H)-one: Differing by the alkyl group attached to the thiazinone ring.

    2-(Methylsulfanyl)-4-(methyl)-2H-1,4-thiazin-3(4H)-one: Differing by the alkyl group attached to the thiazinone ring.

    2-(Methylsulfanyl)-4-(butyl)-2H-1,4-thiazin-3(4H)-one: Differing by the alkyl group attached to the thiazinone ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

87904-86-7

Molekularformel

C8H13NOS2

Molekulargewicht

203.3 g/mol

IUPAC-Name

2-methylsulfanyl-4-propan-2-yl-1,4-thiazin-3-one

InChI

InChI=1S/C8H13NOS2/c1-6(2)9-4-5-12-8(11-3)7(9)10/h4-6,8H,1-3H3

InChI-Schlüssel

ZLXLBCVSNULVNB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C=CSC(C1=O)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.